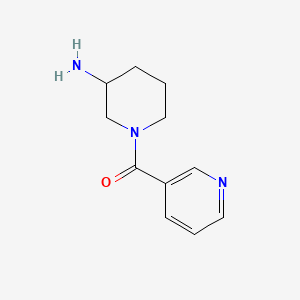

1-(Pyridine-3-carbonyl)piperidin-3-amine

Descripción

Propiedades

Número CAS |

1247449-62-2 |

|---|---|

Fórmula molecular |

C11H15N3O |

Peso molecular |

205.26 g/mol |

Nombre IUPAC |

(3-aminopiperidin-1-yl)-pyridin-3-ylmethanone |

InChI |

InChI=1S/C11H15N3O/c12-10-4-2-6-14(8-10)11(15)9-3-1-5-13-7-9/h1,3,5,7,10H,2,4,6,8,12H2 |

Clave InChI |

WHEIYGBVGOKADD-UHFFFAOYSA-N |

SMILES |

C1CC(CN(C1)C(=O)C2=CN=CC=C2)N |

SMILES canónico |

C1CC(CN(C1)C(=O)C2=CN=CC=C2)N |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Substituent Position and Electronic Effects

Heterocycle Variations

Linkage Type

- Carbonyl vs.

Métodos De Preparación

Synthesis of 3-Aminopiperidine Precursors and Optical Isomers

A foundational step in preparing 1-(Pyridine-3-carbonyl)piperidin-3-amine is the synthesis of 3-aminopiperidine or its protected derivatives. A patented method (CN103373953A) outlines a multi-step approach involving:

- Use of carbobenzoxy (Cbz) or tert-butoxycarbonyl (Boc) protected amino groups on piperidine intermediates.

- Acidic deprotection using hydrochloric acid or trifluoroacetic acid in solvents such as water, methylene dichloride, ethanol, or acetonitrile.

- Reaction temperatures ranging from 0 to 100 °C, optimally 20 to 100 °C, with reaction times between 1 to 12 hours.

- High yields and optical purity are achievable due to mild conditions and low by-product formation.

For example, the preparation of (R)-1-(4-methyl-benzyl)-3-(benzyloxycarbonyl amino) piperidine involved reacting 4-methylbenzylamine with a Cbz-protected pentane methanesulfonate derivative at 50 °C, followed by purification steps yielding 90.3% of the desired product. Subsequent oxidation and deprotection steps yielded hydroxylated and amino derivatives with yields around 72-74% after recrystallization.

| Step | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|

| Amination with protected amine | 50 °C, 1 h | 90.3 | High optical purity |

| Oxidation with oxammonium HCl | 50-60 °C, 14 h | ~72-74 | Formation of hydroxylated intermediates |

| Deprotection | Acidic conditions, mild temp | High | Removal of protecting groups |

This method provides a robust platform for accessing chiral 3-aminopiperidine intermediates essential for further coupling with pyridine-3-carbonyl groups.

Catalytic Enantioselective Synthesis via Pyridine Derivatives

Recent advances utilize catalytic asymmetric hydrogenation and reductive transamination of pyridine or dihydropyridine derivatives to construct chiral piperidines:

- Rhodium-catalyzed transfer hydrogenation of pyridinium salts in the presence of chiral primary amines and water induces enantioselective transamination, yielding chiral piperidines with excellent diastereo- and enantioselectivities.

- This strategy allows incorporation of various substituents, including pyridine-3-carbonyl moieties, by starting from appropriately substituted pyridinium salts.

- The reaction tolerates functional groups such as carbamates and fluorine, enabling access to bioactive piperidines.

- Scale-up to multi-gram quantities has been demonstrated with yields around 80-85% and enantiomeric excess (ee) exceeding 90%.

For example, palladium-on-carbon hydrogenation followed by carbamate deprotection yielded piperidines in yields of 72-76%, which serve as precursors to pharmacologically relevant compounds like (−)-Preclamol.

| Catalyst | Substrate | Conditions | Yield (%) | Enantiomeric Excess (%) | Notes |

|---|---|---|---|---|---|

| Rhodium complex | Pyridinium salt | Transfer hydrogenation, water present | 81-85 | 90-96 | High stereoselectivity |

| Pd/C hydrogenation | Protected piperidine | Hydrogen atmosphere | 72-76 | N/A | Deprotection step included |

This catalytic approach is notable for its operational simplicity, mild conditions, and broad substrate scope, making it highly suitable for synthesizing this compound derivatives.

Catalytic Cascade from Bio-based Precursors

An alternative synthetic route involves catalytic transformation of biomass-derived furfural into piperidine derivatives:

- Using a cobalt nanoparticle/hydroxyapatite (Co NP/HAP) catalyst or Ru-Co single-atom alloy catalysts under ammonia and hydrogen atmosphere, furfural undergoes amination, hydrogenation, and ring rearrangement to form piperidine.

- The process proceeds via furfurylamine and tetrahydrofurfurylamine intermediates, which rearrange to 5-amino-1-pentanol and then cyclize to piperidine.

- Yields up to 93% have been reported under mild conditions.

- This method provides a sustainable route to piperidine scaffolds, which can be further functionalized with pyridine-3-carbonyl groups by standard acylation chemistry.

| Catalyst | Substrate | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Co NP/HAP or Ru1Co NP SSAA | Furfural + NH3 + H2 | Mild temperature, aqueous | Up to 93 | Sustainable, cascade process |

While this method is more general for piperidine synthesis, it can be adapted for preparing 3-aminopiperidine intermediates for subsequent coupling with pyridine-3-carbonyl moieties.

Summary Table of Preparation Methods

| Method | Key Steps | Catalysts/Reagents | Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Protected 3-aminopiperidine synthesis (Patent CN103373953A) | Amination, oxidation, deprotection | Acid (HCl, TFA), oxammonium chloride | 0-100 °C, 1-12 h | 70-90% | High optical purity, mild conditions | Multi-step, requires protection |

| Rhodium-catalyzed enantioselective hydrogenation | Transfer hydrogenation, transamination | Rh catalyst, chiral amines | Room temp to 60 °C | 80-85% | High stereoselectivity, scalable | Requires expensive catalyst |

| Biomass-derived catalytic cascade | Amination, hydrogenation, ring rearrangement | Co NP/HAP or Ru-Co SSAA | Mild, aqueous | Up to 93% | Sustainable, one-pot | General piperidine synthesis, needs further functionalization |

Research Findings and Practical Considerations

- The choice of protecting groups (Cbz, Boc) is crucial for controlling reactivity and enabling selective deprotection without racemization.

- Acidic deprotection conditions must be optimized to avoid degradation of sensitive intermediates.

- Catalytic asymmetric hydrogenation methods provide superior enantiomeric purity compared to classical resolution techniques.

- Scale-up feasibility has been demonstrated for rhodium-catalyzed methods, supporting industrial applicability.

- Sustainable catalytic routes from biomass offer promising alternatives but require additional steps for pyridine-3-carbonyl functionalization.

Q & A

Q. What are the optimal synthetic routes for 1-(Pyridine-3-carbonyl)piperidin-3-amine?

- Methodological Answer : A common approach involves coupling pyridine-3-carboxylic acid derivatives with piperidin-3-amine using activating agents like TPTU (tetramethylfluoroformamidinium hexafluorophosphate) and HOBt (hydroxybenzotriazole) under mild conditions. For example, a similar synthesis for pyridine carboxamides utilized a coupling reaction between carboxylic acid and amine precursors in dimethyl sulfoxide (DMSO) with cesium carbonate as a base and copper(I) bromide as a catalyst at 35°C for 48 hours . Key steps include:

- Solubilization of precursors in polar aprotic solvents.

- Use of transition metal catalysts to enhance reaction efficiency.

- Chromatographic purification (e.g., ethyl acetate/hexane gradient).

Table 1 : Representative Reaction Conditions

| Catalyst | Temperature | Time | Yield |

|---|---|---|---|

| CuBr | 35°C | 48 h | 17.9% |

Q. How can spectroscopic techniques characterize this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR (400 MHz, CDCl) typically shows pyridine proton signals at δ 8.8–7.5 ppm and piperidine protons at δ 3.5–1.5 ppm. C NMR confirms carbonyl (C=O) resonance near 165–170 ppm .

- HRMS (ESI) : Molecular ion peaks ([M+H]) should match the theoretical molecular weight (e.g., 215 m/z for structurally related compounds) .

- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm) and NH (~3300 cm) confirm functional groups .

Q. What safety precautions are essential during synthesis and handling?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., DMSO, cyclopropanamine) .

- PPE : Wear nitrile gloves and safety goggles; avoid skin contact with cesium carbonate or copper catalysts .

- First Aid : For spills, rinse with water and consult safety data sheets (SDS) for specific antidotes (e.g., artificial respiration for inhalation exposure) .

Advanced Research Questions

Q. How to design experiments evaluating the biological activity of this compound?

- Methodological Answer :

- Experimental Design : Use a between-subjects design to compare treated vs. control groups. For anti-infective assays (e.g., antimicrobial activity), apply the compound at varying concentrations (1–100 µM) and measure inhibition zones or MIC (minimum inhibitory concentration) .

- Controls : Include positive controls (e.g., known antibiotics) and solvent-only negative controls.

- Data Analysis : Use ANOVA or t-tests to assess dose-response relationships.

Q. How to resolve contradictions in spectroscopic or chromatographic data?

- Methodological Answer :

- Cross-Validation : Combine NMR, HRMS, and IR to confirm structural consistency. For example, unexpected peaks in H NMR may indicate residual solvents or byproducts, which can be identified via 2D-COSY or HSQC .

- Purity Checks : Perform HPLC with UV detection (λ = 254 nm) to quantify impurities. Adjust gradient elution protocols to separate co-eluting species .

Q. What strategies improve reaction yield and selectivity?

- Methodological Answer :

- Catalyst Optimization : Screen alternatives to CuBr (e.g., Pd-based catalysts) to reduce side reactions .

- Solvent Effects : Test polar solvents like DMF or acetonitrile to enhance solubility of intermediates.

- Temperature Gradients : Evaluate yields at 25°C, 35°C, and 50°C to identify optimal conditions.

Q. How to address stability issues during storage?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.